molecular formula C17H20N2O2 B1297871 N,N'-bis-(4-Ethoxyphenyl)formamidine CAS No. 47174-66-3

N,N'-bis-(4-Ethoxyphenyl)formamidine

Cat. No.: B1297871
CAS No.: 47174-66-3
M. Wt: 284.35 g/mol
InChI Key: ALWBDOJIWNSQAQ-UHFFFAOYSA-N
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Description

N,N’-bis-(4-Ethoxyphenyl)formamidine: is an organic compound with the chemical formula C17H20N2O2. It is known for its unique structure, which includes two ethoxyphenyl groups attached to a formamidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’-bis-(4-Ethoxyphenyl)formamidine typically involves the reaction between aromatic amines and ethyl orthoformate. One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and ethyl orthoformate, resulting in the formation of N,N’-diphenylformamidines . The reaction conditions are mild, and the catalyst can be reused multiple times without losing its activity.

Industrial Production Methods: Industrial production of N,N’-bis-(4-Ethoxyphenyl)formamidine may involve similar synthetic routes but on a larger scale. The use of solid acid catalysts like sulfonated rice husk ash ensures high yields and efficient production. Additionally, other catalysts such as sulfated zirconia and hexafluoroisopropanol (HFIP) have been explored for their effectiveness in promoting the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis-(4-Ethoxyphenyl)formamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidoformamides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidoformamides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: N,N’-bis-(4-Ethoxyphenyl)formamidine is used as a ligand in coordination chemistry. It can coordinate with metal centers to form chelating, bridging, and chelating/bridging bonding modes .

Biology: In biological research, this compound has been explored for its potential as a pesticide and antimalarial reagent. Its unique structure allows it to interact with biological targets effectively .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of various pharmacologically active compounds. It has been investigated for its role in the development of cancer chemotherapeutic agents and antibiotics .

Industry: In the industrial sector, N,N’-bis-(4-Ethoxyphenyl)formamidine is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis-(4-Ethoxyphenyl)formamidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N,N’-bis-(4-Ethoxyphenyl)formamidine is unique due to its specific ethoxyphenyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from coordination chemistry to medicinal chemistry .

Properties

IUPAC Name

N,N'-bis(4-ethoxyphenyl)methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-13H,3-4H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWBDOJIWNSQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335548
Record name N,N'-bis-(4-Ethoxyphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

47174-66-3
Record name N,N'-bis-(4-Ethoxyphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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